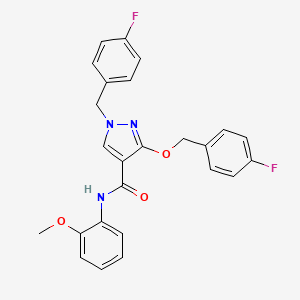

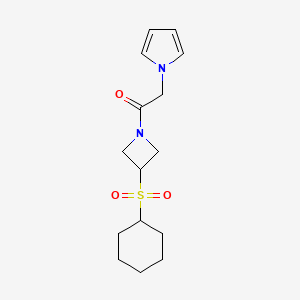

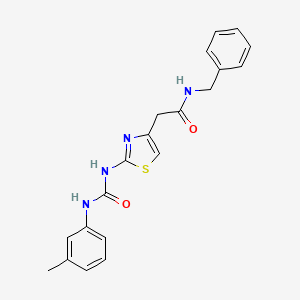

(3-Formylphenyl) 3-fluorobenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Formylphenyl) 3-fluorobenzenesulfonate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including drug discovery and material science. This compound is synthesized using a specific method and has been found to have a unique mechanism of action, which makes it a promising candidate for further research.

Wissenschaftliche Forschungsanwendungen

Monitoring Progress of Aldol Reactions

A novel fluorogenic aldehyde bearing a 1,2,3-triazole moiety, closely related to (3-Formylphenyl) 3-fluorobenzenesulfonate, has been developed for monitoring the progress of aldol reactions. This compound is non-fluorescent in aqueous solutions but shows significant fluorescence upon reaction, aiding in the real-time observation of aldol reaction processes (Guo & Tanaka, 2009).

Synthesis of Derivatives

Research on the synthesis of 3-Formylbenzenesulfonyl chloride derivatives from corresponding benzaldehydes highlights the versatility of this compound in chemical synthesis. The key step involves the conversion of aldehyde bisulfite adducts to target compounds, demonstrating the compound's role in the synthesis of chemically significant derivatives (Bao et al., 2017).

Liquid Crystalline Media for Smart Windows and Displays

Fluorinated derivatives, including those related to this compound, have been synthesized and used as components of mixtures for smart windows and memory displays. These compounds contribute to the development of materials with a broad temperature range of the monolayer smectic A phase, offering innovative solutions for display technologies (Dabrowski et al., 2017).

Enantioselective Fluorination

Studies on the enantioselective fluorination of 2-oxindoles using N-fluorobenzenesulfonamides demonstrate the chemical's role in enhancing reactivity and selectivity in fluorination reactions. This research contributes to the development of pharmaceuticals and agrochemicals by providing a method for obtaining 3-fluoro-2-oxindoles with high yields and enantioselectivities (Wang et al., 2014).

Fluorescent Probes for Biological Detection

A fluorescent probe based on an albumin-binding fluorophore and effective masking reagent has been developed for facile detection of H2S in serum. This probe, utilizing a structure similar to this compound, demonstrates high selectivity and accuracy for H2S detection, highlighting its potential in medical diagnostics and research (Lee et al., 2020).

Supramolecular Assembly

Research on the supramolecular assembly of 2- and 4-formylphenyl arylsulfonates, including structures related to this compound, has provided insights into the operational role of noncovalent interactions in designing supramolecular architectures. This work emphasizes the importance of halogen-bonding interactions in rationalizing solid-state crystal structures, contributing to the field of crystal engineering (Andleeb et al., 2018).

Eigenschaften

IUPAC Name |

(3-formylphenyl) 3-fluorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO4S/c14-11-4-2-6-13(8-11)19(16,17)18-12-5-1-3-10(7-12)9-15/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGBEKRVKSINIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=CC(=C2)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2934176.png)

![2-[2-(Benzenesulfonyl)-5-pyridin-3-yl-3,4-dihydropyrazol-3-yl]phenol](/img/structure/B2934183.png)

![2-methyl-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide](/img/structure/B2934184.png)

![3-benzyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2934189.png)

![ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate](/img/structure/B2934192.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2934195.png)